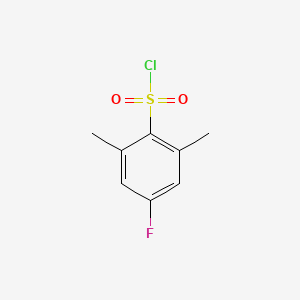

4-Fluoro-2,6-dimethylbenzene-1-sulfonyl chloride

CAS No.: 88972-03-6

Cat. No.: VC3398708

Molecular Formula: C8H8ClFO2S

Molecular Weight: 222.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88972-03-6 |

|---|---|

| Molecular Formula | C8H8ClFO2S |

| Molecular Weight | 222.66 g/mol |

| IUPAC Name | 4-fluoro-2,6-dimethylbenzenesulfonyl chloride |

| Standard InChI | InChI=1S/C8H8ClFO2S/c1-5-3-7(10)4-6(2)8(5)13(9,11)12/h3-4H,1-2H3 |

| Standard InChI Key | RVCGNZNOJBRAGG-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1S(=O)(=O)Cl)C)F |

| Canonical SMILES | CC1=CC(=CC(=C1S(=O)(=O)Cl)C)F |

Introduction

Chemical Identification and Fundamental Properties

4-Fluoro-2,6-dimethylbenzene-1-sulfonyl chloride, identified by CAS number 88972-03-6, is an organic compound belonging to the class of arylsulfonyl chlorides . This compound combines the reactivity of a sulfonyl chloride functional group with the specific electronic and steric properties conferred by its fluoro and dimethyl substituents. The compound serves as an important chemical intermediate, particularly in pharmaceutical synthesis.

Physical and Chemical Properties

The compound possesses several key physical and chemical characteristics that define its behavior in chemical reactions and determine its handling requirements. Table 1 summarizes these fundamental properties:

| Property | Value |

|---|---|

| Common Name | 4-fluoro-2,6-dimethylbenzenesulfonyl chloride |

| CAS Number | 88972-03-6 |

| Molecular Formula | C₈H₈ClFO₂S |

| Molecular Weight | 222.664 g/mol |

| Exact Mass | 221.992 |

| PSA (Polar Surface Area) | 42.52000 |

| LogP | 3.45080 |

The compound's molecular formula (C₈H₈ClFO₂S) indicates its composition of 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 2 oxygen atoms, and 1 sulfur atom . Its moderate LogP value of 3.45 suggests a relatively lipophilic nature, indicating better solubility in organic solvents than in aqueous media .

Structural Characteristics

The molecule's architecture features a benzene ring as its core structure with strategic substitution patterns:

-

A sulfonyl chloride group (-SO₂Cl) at position 1

-

Methyl groups (-CH₃) at positions 2 and 6 (ortho to the sulfonyl chloride)

-

A fluorine atom at position 4 (para to the sulfonyl chloride)

This specific arrangement of substituents likely influences both the compound's physical properties and its reactivity in chemical transformations. The sulfonyl chloride group is highly reactive toward nucleophiles, while the fluorine substituent modifies the electronic properties of the aromatic ring. The two methyl groups provide steric effects that can influence reaction outcomes and selectivity.

Comparative Analysis with Related Compounds

Understanding 4-Fluoro-2,6-dimethylbenzene-1-sulfonyl chloride in the context of related compounds provides valuable insights into its unique properties and potential applications.

Structural Relatives

Several structurally similar compounds help establish a framework for understanding our target molecule:

-

2,6-Dimethylbenzene-1-sulfonyl fluoride (CAS: 61153-14-8): This compound differs by having a sulfonyl fluoride group instead of a sulfonyl chloride and lacking the 4-fluoro substituent. Sulfonyl fluorides generally exhibit different reactivity profiles from sulfonyl chlorides, often being more stable but less reactive in certain nucleophilic substitution reactions.

-

4-Ethylbenzene-1-sulfonyl chloride (CAS: 16712-69-9): Contains an ethyl group at the para position instead of a fluorine atom and lacks the methyl groups at positions 2 and 6 . The different substitution pattern results in distinct physical properties, including a melting point of 8-12°C and a boiling point of 134°C.

-

2,4-Dimethylbenzenesulfonyl chloride: Features methyl groups at positions 2 and 4 rather than at 2 and 6, and lacks the fluorine substituent . The different arrangement of methyl groups alters the steric environment around the reactive sulfonyl chloride center.

Property Comparison

When comparing these related compounds, several patterns emerge:

-

Reactivity: Sulfonyl chlorides generally exhibit higher reactivity toward nucleophiles compared to sulfonyl fluorides, making 4-Fluoro-2,6-dimethylbenzene-1-sulfonyl chloride likely more reactive than its fluoride counterpart.

-

Stability: The presence of the ortho methyl groups in 4-Fluoro-2,6-dimethylbenzene-1-sulfonyl chloride may provide steric protection to the sulfonyl chloride group, potentially enhancing its stability relative to less hindered analogs.

-

Electronic Effects: The para-fluoro substituent in 4-Fluoro-2,6-dimethylbenzene-1-sulfonyl chloride introduces electronic effects that differ from those of an ethyl group (as in 4-Ethylbenzene-1-sulfonyl chloride) or a methyl group (as in 2,4-Dimethylbenzenesulfonyl chloride).

Current Research and Future Directions

Research Context and Trends

The presence of 4-Fluoro-2,6-dimethylbenzene-1-sulfonyl chloride in patent literature and commercial catalogs indicates its continued relevance in chemical research . Current research involving arylsulfonyl chlorides generally focuses on:

-

Medicinal Chemistry: Development of novel bioactive compounds containing sulfonamide or sulfonate functional groups

-

Synthetic Methodology: Creation of new, more efficient methods for incorporating sulfonyl groups into complex molecules

-

Catalysis: Exploration of sulfonyl-containing compounds as catalysts or ligands in various transformations

Future Research Opportunities

Several promising directions for future research involving 4-Fluoro-2,6-dimethylbenzene-1-sulfonyl chloride include:

-

Green Chemistry Approaches: Development of more environmentally friendly synthetic routes that reduce solvent use and minimize hazardous reagents

-

Structure-Property Relationships: Systematic investigation of how the specific substitution pattern influences reactivity, stability, and utility in various applications

-

Expanded Applications: Exploration of potential uses beyond traditional pharmaceutical applications, such as in materials science or agrochemical development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume